molecular formula C13H17NO4 B14709414 Benzyl[(dimethylamino)methyl]propanedioic acid CAS No. 24643-58-1

Benzyl[(dimethylamino)methyl]propanedioic acid

Cat. No.: B14709414
CAS No.: 24643-58-1
M. Wt: 251.28 g/mol
InChI Key: KHFBSEMERPZSML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl[(dimethylamino)methyl]propanedioic acid is a complex organic compound with a unique structure that includes a benzyl group, a dimethylamino group, and a propanedioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl[(dimethylamino)methyl]propanedioic acid typically involves multiple steps. One common method starts with the reaction of benzyl chloride with dimethylamine to form benzyl(dimethylamino)methane. This intermediate is then reacted with malonic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide or potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl[(dimethylamino)methyl]propanedioic acid can undergo various types of chemical reactions, including:

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction can produce various alcohols or amines.

Scientific Research Applications

Benzyl[(dimethylamino)methyl]propanedioic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding studies.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Benzyl[(dimethylamino)methyl]propanedioic acid involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the dimethylamino group can form hydrogen bonds or ionic interactions. The propanedioic acid moiety can participate in chelation or coordination with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: A simpler dicarboxylic acid with similar reactivity.

    Benzylmalonic acid: Similar structure but lacks the dimethylamino group.

    Dimethylaminomalonic acid: Similar structure but lacks the benzyl group.

Uniqueness

Benzyl[(dimethylamino)methyl]propanedioic acid is unique due to the presence of both the benzyl and dimethylamino groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-benzyl-2-[(dimethylamino)methyl]propanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-14(2)9-13(11(15)16,12(17)18)8-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHFBSEMERPZSML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(CC1=CC=CC=C1)(C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40742437
Record name Benzyl[(dimethylamino)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24643-58-1
Record name Benzyl[(dimethylamino)methyl]propanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40742437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.